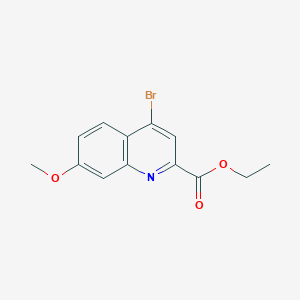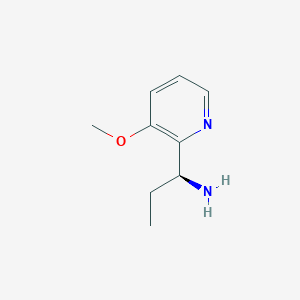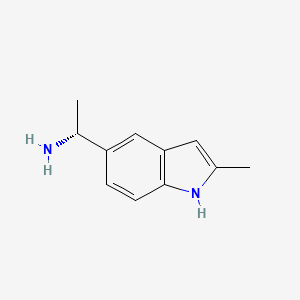
(R)-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-methylindole.
Alkylation: The 2-methylindole undergoes alkylation using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Reduction: The resulting product is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine
In medicine, ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl-1H-indol-3-yl)ethan-1-amine: This compound has a similar structure but differs in the position of the amine group.
1-(1H-indol-5-yl)ethan-1-amine: This compound lacks the methyl group, making it structurally similar but with different properties.
Uniqueness
®-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the methyl group at the 2-position of the indole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(1R)-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-6,8,13H,12H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
WGIXOUXSOBNSTA-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC2=C(N1)C=CC(=C2)[C@@H](C)N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)


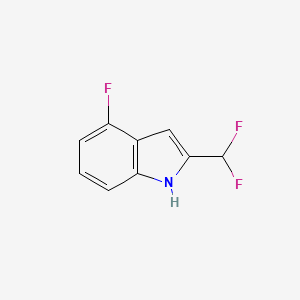
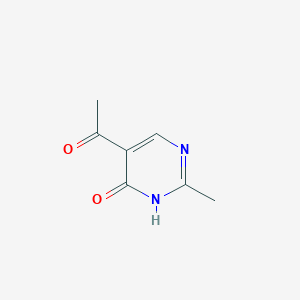



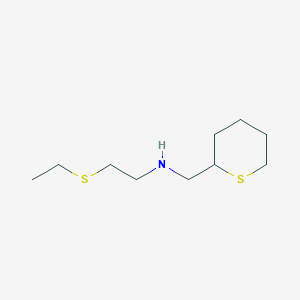
![9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)
